molecular formula C17H19ClN2O5S B506500 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 499113-52-9

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B506500
CAS No.: 499113-52-9
M. Wt: 398.9g/mol
InChI Key: HHXJPAFIJSJMNP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C17H19ClN2O5S . This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate. This intermediate is then reacted with 2,4-dimethoxyphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The chlorophenyl and dimethoxyphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-methylurea: Similar in structure but lacks the sulfonyl and dimethoxyphenyl groups.

    4-chlorophenylsulfonyl chloride: Contains the sulfonyl and chlorophenyl groups but lacks the acetamide and dimethoxyphenyl groups.

Uniqueness

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and dimethoxyphenyl groups enhances its versatility in various applications compared to similar compounds .

Properties

CAS No.

499113-52-9

Molecular Formula

C17H19ClN2O5S

Molecular Weight

398.9g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H19ClN2O5S/c1-20(26(22,23)14-7-4-12(18)5-8-14)11-17(21)19-15-9-6-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

HHXJPAFIJSJMNP-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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